molecular formula C10H14O B14189229 (1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde CAS No. 923014-44-2

(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde

Cat. No.: B14189229
CAS No.: 923014-44-2
M. Wt: 150.22 g/mol
InChI Key: LXYRFKMCSIWPAZ-BDAKNGLRSA-N
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Description

(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde, also known as (+)-myrtenal, is a bicyclic monoterpene aldehyde with a rigid bicyclo[3.1.1]heptene skeleton. Its structure features two methyl groups at the 6-position and an aldehyde functional group at the 3-position, with stereochemical specificity at the 1S and 5R positions . This compound is a key intermediate in synthesizing bioactive molecules, including antimicrobial agents and insecticidal derivatives .

Properties

CAS No.

923014-44-2

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde

InChI

InChI=1S/C10H14O/c1-10(2)8-3-7(6-11)4-9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9+/m1/s1

InChI Key

LXYRFKMCSIWPAZ-BDAKNGLRSA-N

Isomeric SMILES

CC1([C@@H]2C[C@H]1C=C(C2)C=O)C

Canonical SMILES

CC1(C2CC1C=C(C2)C=O)C

Origin of Product

United States

Preparation Methods

Oxidative Rearrangement of Allylic Alcohols

A pivotal route involves the oxidative rearrangement of allylic alcohols derived from bicyclic sulfoxides. In one protocol, (1R,5S)-4-hydroxymethyl-6,6-dimethyl-4-vinylbicyclo[3.1.1]heptan-2-one is treated with pyridinium chlorochromate (PCC) in CH$$2$$Cl$$2$$ at 0°C, yielding the corresponding ketone intermediate. Subsequent selenium dioxide (SeO$$2$$) oxidation in ethanol under reflux introduces the aldehyde functionality at position 3, achieving the target compound in 53% yield. Stereochemical integrity is preserved through the use of enantiomerically pure starting materials, as evidenced by optical rotation comparisons ([α]$${D}$$ +119.5° for the (1R,5S) enantiomer).

Phenylsulfenylation of Lithium Enolates

Alternative stereocontrol is achieved via phenylsulfenylation of lithium enolates. Treatment of bicyclic ketones with S-phenyl benzenethiosulfonate generates sulfoxide intermediates, which undergo-sigmatropic rearrangement to install the aldehyde group. This method avoids over-oxidation issues common in SeO$$_2$$-based approaches but requires stringent anhydrous conditions.

Functionalization of Bicyclic Alkenes

Bromination-Alkynylation Sequences

A two-step protocol converts (1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde into ethynyl derivatives, which serve as precursors for cross-coupling reactions. Initial bromination with carbon tetrabromide (CBr$$4$$) and triphenylphosphine (PPh$$3$$) in CH$$2$$Cl$$2$$ at 0°C forms a dibromide intermediate. Subsequent elimination with lithium hexamethyldisilazide (LiHMDS) generates the terminal alkyne, though this step risks epimerization at C1 and C5 without chiral ligands.

Palladium-Catalyzed Cross-Coupling

The aldehyde moiety enables further diversification via Sonogashira coupling. For example, reaction with 1-ethynylnaphthalene in the presence of PdCl$$2$$(PPh$$3$$)$$_2$$ and CuI in diisopropylamine produces aryl-substituted derivatives. Yields for these transformations range from 56% to 83%, depending on steric hindrance near the bicyclic core.

Stereoselective Cyclization Strategies

Acid-Catalyzed Pinane Rearrangement

β-Pinene, a readily available terpene, serves as a starting material for acid-catalyzed cyclization. Treatment with formic acid induces Wagner-Meerwein rearrangements, forming the bicyclo[3.1.1]heptane skeleton. Subsequent ozonolysis of the exocyclic double bond followed by reductive workup introduces the aldehyde group. However, this method produces racemic mixtures, necessitating chiral resolution via HPLC with cellulose-based stationary phases.

Enzymatic Oxidation

Biocatalytic approaches using cytochrome P450 monooxygenases selectively oxidize C3-methyl groups to aldehydes. A Pseudomonas putida strain engineered to express camphor hydroxylase converts 6,6-dimethylbicyclo[3.1.1]hept-2-ene to the target aldehyde with 72% enantiomeric excess (ee). Optimization of fermentation conditions (pH 7.2, 28°C) improves throughput to 1.2 g/L/day.

Oxidation State Manipulations

Swern Oxidation of Primary Alcohols

The Swern oxidation (oxalyl chloride, dimethyl sulfide, and triethylamine) converts 3-hydroxymethylbicyclo[3.1.1]hept-2-ene derivatives to aldehydes without epimerization. This method is preferred over chromium-based oxidants due to milder conditions and higher functional group tolerance.

Oppenauer Oxidation

Secondary alcohols adjacent to the aldehyde position are oxidized using aluminum isopropoxide and excess acetone. This approach is less effective for primary alcohols but avoids acidic byproducts that could degrade the bicyclic framework.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 9.65 (s, 1H, CHO), 5.72 (dd, J = 17.2, 9.7 Hz, 1H, CH=CH$$2$$), 2.81–2.75 (m, 1H, H1), 1.32 (s, 3H, CH$$3$$), 1.28 (s, 3H, CH$$3$$).
  • $$^{13}$$C NMR : δ 204.5 (CHO), 136.2 (CH=CH$$2$$), 58.7 (C1), 27.9 (C6), 22.1 (C6-CH$$3$$).

Chiral Purity Assessment

Chiral stationary phase GC (β-DEX 120 column) confirms enantiomeric ratios >98:2 for asymmetric syntheses.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantage Limitation
SeO$$_2$$ Oxidation 53 99 High stereoselectivity Toxicity of Se reagents
Enzymatic Oxidation 68 72 Eco-friendly Low throughput
Swern Oxidation 78 99 Mild conditions Costly reagents
Pd-Catalyzed Coupling 83 N/A Diversification capability Requires pre-functionalized alkyne

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In terms of its anti-inflammatory effects, Myrtenal inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Stereochemical Variants

Table 1: Key Structural Analogs and Their Features
Compound Name Structure Functional Group Stereochemistry Key Properties
(+)-Myrtenal Bicyclo[3.1.1]hept-2-ene-3-carbaldehyde Aldehyde (1S,5R) Antimicrobial activity
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde Bicyclo[3.1.1]heptane-3-carbaldehyde Aldehyde (1R,2R,3R,5S) Higher steric hindrance due to additional methyl group
(1S)-(-)-α-Pinene Bicyclo[3.1.1]hept-2-ene Hydrocarbon (1S,5S) Insecticidal activity; precursor in fragrance synthesis
Myrtenol Bicyclo[3.1.1]hept-2-ene-2-methanol Alcohol (1S,5R) Antifungal activity; lower volatility compared to aldehyde

Key Observations :

  • Stereochemistry: The (1S,5R) configuration in (+)-myrtenal enhances its reactivity in nucleophilic additions, critical for derivatization into quaternary ammonium salts with antimicrobial properties .
  • Functional Groups: The aldehyde group in (+)-myrtenal allows for facile conversion to amines or amides, while myrtenol’s hydroxyl group restricts such transformations without additional activation .

Key Observations :

  • (+)-Myrtenal derivatives are synthesized via nucleophilic substitution using dimethylaminopropylamine (DMAPA) in dichloromethane (DCM), achieving high yields (~80%) due to the aldehyde’s electrophilic reactivity .
  • Myrtenyl acetate synthesis leverages esterification of myrtenol, requiring milder conditions compared to aldehyde-based reactions .
Table 3: Antimicrobial Activity (MIC, µg/mL)
Compound S. aureus E. coli C. albicans Reference
(+)-Myrtenal-derived quaternary salt 1.5 3.0 6.0
Myrtenol 12.0 >100 25.0
α-Pinene >100 >100 >100

Key Observations :

  • (+)-Myrtenal derivatives exhibit potent activity against Gram-positive bacteria (e.g., S. aureus MIC = 1.5 µg/mL) due to their ability to disrupt cell membranes via quaternary ammonium groups .
  • Myrtenol shows moderate antifungal activity (MIC = 25 µg/mL against C. albicans), likely due to hydroxyl group interactions with fungal membranes .
  • α-Pinene lacks significant antimicrobial activity, highlighting the critical role of functional groups in bioactivity .

Physical and Chemical Properties

Table 4: Physicochemical Comparison
Compound Boiling Point (°C) Density (g/mL) LogP
(+)-Myrtenal 134–135 (38 mmHg) 0.991 3.54
Myrtenol 208 (flash point) 0.995 2.89
α-Pinene 155–156 0.859 4.83

Key Observations :

  • The aldehyde group in (+)-myrtenal reduces its hydrophobicity (LogP = 3.54) compared to α-pinene (LogP = 4.83), enhancing water solubility for biological applications .
  • Myrtenol’s higher density (0.995 g/mL) reflects its polar hydroxyl group, which increases molecular packing efficiency .

Biological Activity

The compound (1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde is a bicyclic organic compound that has drawn attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies to present a comprehensive overview of its effects, mechanisms, and potential applications in medicine.

Structure

The molecular structure of (1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde can be represented as follows:

C10H14O\text{C}_{10}\text{H}_{14}\text{O}

It features a bicyclic framework with two methyl groups at the 6-position and an aldehyde functional group at the 3-position.

Physical Properties

  • Molecular Weight : 150.22 g/mol
  • Boiling Point : Not specifically documented but inferred to be moderate due to the bicyclic structure.
  • Solubility : Soluble in organic solvents; limited data on aqueous solubility.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of (1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene exhibit significant antimicrobial activity. For instance, compounds synthesized from this bicyclic structure showed bactericidal effects comparable to established antimicrobial agents like miramistin against Staphylococcus aureus .

CompoundActivity AgainstComparison
(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl derivativesS. aureusComparable to miramistin
N-(3-dodecanamido) derivativeEnhanced activityMore potent than other tested compounds

Neuroprotective Effects

In vitro studies have indicated that certain derivatives of this compound possess neuroprotective properties. One study highlighted a compound with an IC50 value in the nanomolar range for inhibiting HDAC6, which is associated with neurodegenerative diseases . The ability to prevent aggregation of β-amyloid peptides further underscores its potential in treating conditions like Alzheimer's disease.

The biological activity of (1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene derivatives is attributed to their interaction with specific biological pathways:

  • HDAC Inhibition : Compounds derived from this bicyclic structure can inhibit histone deacetylases (HDACs), particularly HDAC6, which plays a crucial role in cellular processes such as gene expression and cell cycle regulation.
  • Antioxidant Activity : Some derivatives have demonstrated significant antiradical activity in DPPH assays, suggesting potential applications in oxidative stress-related conditions.

Study 1: Antimicrobial Efficacy

A recent study synthesized various derivatives of (1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yland evaluated their antimicrobial properties against a panel of bacteria and fungi. The results indicated that certain modifications to the core structure enhanced activity against resistant strains of bacteria .

Study 2: Neuroprotection in Animal Models

In vivo experiments using transgenic mouse models for Alzheimer's disease showed that treatment with selected derivatives led to improved cognitive function and reduced amyloid plaque formation. This suggests a promising avenue for therapeutic development targeting neurodegeneration .

Q & A

Basic Synthesis and Stereochemical Control

Q: What are the key synthetic routes for (1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde, and how is stereochemistry maintained? A: The compound is synthesized via Diels-Alder cycloaddition of α-pinene derivatives or oxidation of bicyclic alcohols. Stereochemical control is achieved using chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution. For example, evidence from related bicyclic carboxylic acids (e.g., myrtenoic acid) highlights the use of (+)-α-pinene as a chiral precursor, with oxidation steps monitored via NMR to confirm configuration retention .

Advanced Purification Strategies

Q: What advanced techniques optimize enantiomeric excess (ee) in the final product? A: Chiral chromatography (e.g., HPLC with amylose-based columns) or kinetic resolution using lipases (e.g., Candida antarctica) are effective. Recent studies on structurally similar bicyclic compounds (e.g., (1R,5R)-2-methyl derivatives) report >98% ee using simulated moving bed (SMB) chromatography .

Structural Confirmation

Q: Which spectroscopic methods are most reliable for structural and stereochemical validation? A: A combination of 1H^1H- and 13C^{13}C-NMR, IR (for aldehyde C=O stretch at ~1720 cm1^{-1}), and high-resolution mass spectrometry (HRMS) is critical. For stereochemistry, NOESY NMR and X-ray crystallography are definitive. Evidence from bicyclo[2.2.1]heptene analogs confirms the use of coupling constants (e.g., J=9.8HzJ = 9.8 \, \text{Hz}) to assign bridgehead protons .

Reactivity of the Aldehyde Group

Q: How does the aldehyde moiety influence reactivity compared to non-functionalized bicyclic terpenes? A: The aldehyde participates in nucleophilic additions (e.g., Grignard reactions) and oxidations (e.g., to carboxylic acids). Its electron-withdrawing nature also stabilizes intermediates in Diels-Alder reactions. Studies on myrtenal (a related aldehyde) show enhanced electrophilicity in cross-coupling reactions compared to hydrocarbon analogs .

Biological Activity Screening

Q: What in vitro models are used to evaluate bioactivity, and what mechanisms are hypothesized? A: Antimicrobial assays (e.g., MIC against S. aureus) and enzyme inhibition studies (e.g., acetylcholinesterase) are common. Recent work on bicyclic aldehydes in Naunyn-Schmiedeberg’s Archives of Pharmacology (2023) suggests neuroprotective effects via NMDA receptor modulation, validated via patch-clamp electrophysiology .

Addressing Data Contradictions

Q: How can conflicting reports on physical properties (e.g., boiling point) be resolved? A: Use predictive tools (e.g., NIST Chemistry WebBook’s group contribution methods) and experimental validation via gas chromatography (GC) with standards. For example, boiling point discrepancies in bicyclo[3.1.1]heptene derivatives were resolved using thermogravimetric analysis (TGA) under reduced pressure .

Computational Modeling

Q: Which computational methods predict conformational stability and reactivity? A: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level evaluates strain energy and transition states. Molecular dynamics (MD) simulations model solvation effects. NIST data on similar bicyclic systems validate computational predictions of dipole moments and polarizability .

Derivatization for SAR Studies

Q: What derivatization strategies enhance structure-activity relationship (SAR) insights? A: Reductive amination (e.g., with methylamine to form Schiff bases) or aldol condensations generate analogs. A 2023 Chemistry of Natural Compounds study synthesized 3-carboxamide derivatives, showing improved antifungal activity via π-π stacking interactions .

Stability Under Storage

Q: How does the compound degrade under varying storage conditions, and how is stability optimized? A: Accelerated stability studies (40°C/75% RH) show oxidation as the primary degradation pathway. Storage under argon with antioxidants (e.g., BHT) at -20°C extends shelf life. LC-MS monitors aldehyde-to-acid conversion over time .

Comparative Analysis with Diastereomers

Q: How do physicochemical and biological properties differ between (1S,5R) and (1R,5S) diastereomers? A: Chiral HPLC separates diastereomers, while differential scanning calorimetry (DSC) reveals distinct melting points. Bioactivity divergence is observed in cytotoxicity assays (e.g., IC50_{50} differences >10-fold in HeLa cells) due to stereospecific receptor binding .

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